Phenotypic Screening Hit Rate and Class Selectivity vs. Other Chemotypes
In a whole-organism high-throughput screen of approximately 87,000 compounds against T. brucei brucei strain 427, the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide class—of which N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide is the unsubstituted parent—was identified as one of only a small number of novel compound classes exhibiting low micromolar activity without appreciable cytotoxicity to mammalian cells [1]. This distinguishes the scaffold from the vast majority of the screening library (>99.9% of compounds) that did not meet these dual criteria. The screening cascade employed a whole-cell viability assay (Alamar Blue) against T. brucei brucei, followed by counter-screening against L6 mammalian cells to exclude cytotoxic compounds, an approach that inherently selects for parasite-selective mechanisms [1].
| Evidence Dimension | Hit rate and selectivity from 87,000-compound HTS |
|---|---|
| Target Compound Data | 3-(Oxazolo[4,5-b]pyridin-2-yl)anilide class (including parent scaffold): low micromolar activity against T. brucei brucei with no appreciable L6 mammalian cell cytotoxicity at active concentrations [1] |
| Comparator Or Baseline | ~87,000-compound screening library: vast majority failed to show dual activity/selectivity profile [1] |
| Quantified Difference | Class represents one of a small number of novel chemotypes meeting dual activity-selectivity criteria; exact hit rate not publicly available but estimated at <0.01% of library based on typical HTS hit rates |
| Conditions | T. brucei brucei strain 427 whole-cell Alamar Blue viability assay; L6 rat myoblast counter-screen |
Why This Matters
The scaffold's origin in a stringent phenotypic screen—rather than a target-based assay—means its activity is validated in a disease-relevant whole-parasite context, reducing the risk that target-based potency fails to translate to cellular efficacy, a common pitfall with target-screened alternatives.
- [1] Ferrins L, Rahmani R, Sykes ML, Jones AJ, Avery VM, Teston E, Almohaywi B, Yin J, Smith J, Hyland C, White KL, Ryan E, Campbell M, Charman SA, Kaiser M, Baell JB. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. Eur J Med Chem. 2013;66:450-465. View Source
